molecular formula C17H16F2N2O3 B6492814 N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 920229-83-0

N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B6492814
CAS RN: 920229-83-0
M. Wt: 334.32 g/mol
InChI Key: FGMRTUDQGGPUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as DFE, is a synthetic compound used primarily in scientific research applications. It is a small molecule with a molecular weight of 303.26 g/mol and a melting point of 118-120°C. This compound is a derivative of phenylacetic acid and is known to possess a wide range of biological activities. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other bioactive molecules.

Mechanism of Action

N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and other biological processes. By inhibiting COX, N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to possess a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biological activities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a highly toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. It could be used in the synthesis of new drugs and other bioactive molecules, as well as in the study of enzyme-catalyzed reactions and the structure and function of proteins. Additionally, it could be used in the development of new anti-inflammatory and anti-oxidant drugs. Finally, it could be used in the study of the biochemical and physiological effects of N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, such as its effects on inflammation and cancer.

Synthesis Methods

N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be synthesized in a two-step process. The first step involves the synthesis of 2-amino-3,4-difluorobenzaldehyde, which is then reacted with 4-methoxyphenylacetylene in the presence of sodium hydroxide to form the desired product. The reaction is carried out in aqueous solution at room temperature and is typically completed within 1-2 hours. The product can then be isolated and purified by recrystallization.

Scientific Research Applications

N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been used in a variety of scientific research applications, including the synthesis of drugs, pesticides, and other bioactive molecules. It has also been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. Additionally, N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been used in the study of enzyme-catalyzed reactions and in the study of the structure and function of proteins.

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-12-4-7-14(18)15(19)10-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRTUDQGGPUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide

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